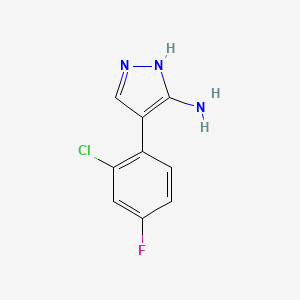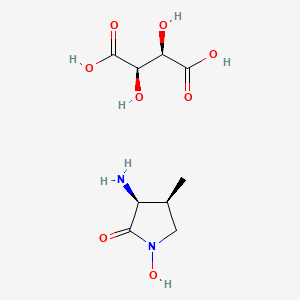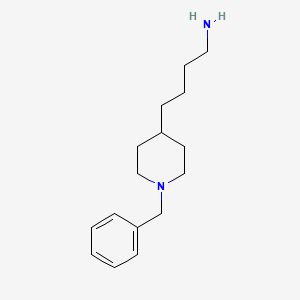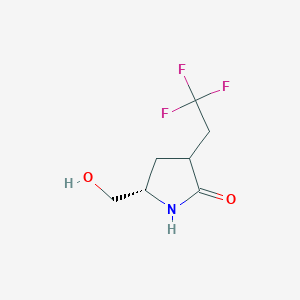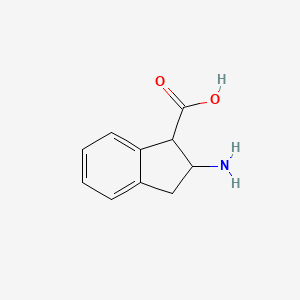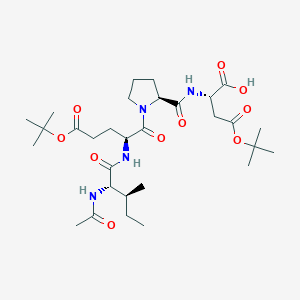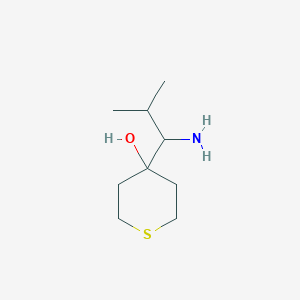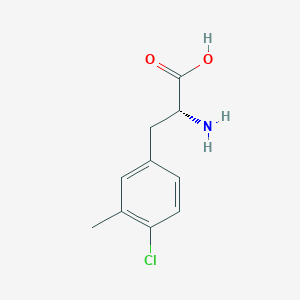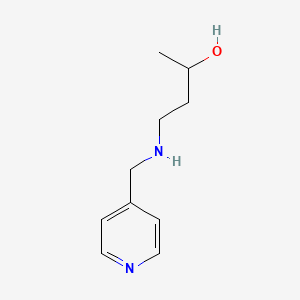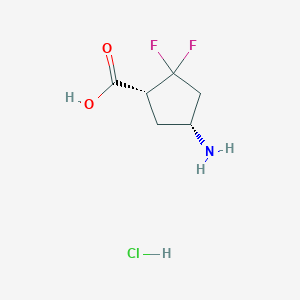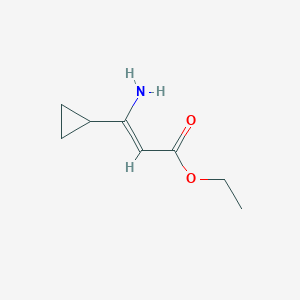
Ethyl 3-amino-3-cyclopropylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-3-cyclopropylprop-2-enoate is an organic compound with the molecular formula C8H13NO2 It is a derivative of ethyl acrylate and contains an amino group and a cyclopropyl group attached to the propenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-3-cyclopropylprop-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl acrylate with cyclopropylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{Ethyl acrylate} + \text{Cyclopropylamine} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-cyclopropylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Ethyl 3-amino-3-cyclopropylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-cyclopropylprop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The amino group and cyclopropyl moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-3-phenylprop-2-enoate: Contains a phenyl group instead of a cyclopropyl group.
Ethyl 3-amino-3-methylprop-2-enoate: Contains a methyl group instead of a cyclopropyl group.
Ethyl 3-amino-3-ethylprop-2-enoate: Contains an ethyl group instead of a cyclopropyl group.
Uniqueness
Ethyl 3-amino-3-cyclopropylprop-2-enoate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
77570-31-1 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
ethyl (Z)-3-amino-3-cyclopropylprop-2-enoate |
InChI |
InChI=1S/C8H13NO2/c1-2-11-8(10)5-7(9)6-3-4-6/h5-6H,2-4,9H2,1H3/b7-5- |
InChI Key |
SJAOFPHBAYOIAX-ALCCZGGFSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(/C1CC1)\N |
Canonical SMILES |
CCOC(=O)C=C(C1CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


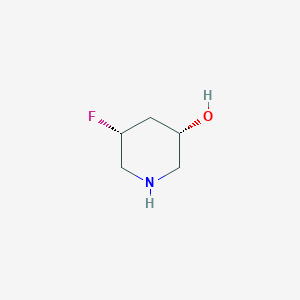
![tert-Butyl 2-amino-9-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B15276352.png)
![4-chloro-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15276353.png)
